Butyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Description

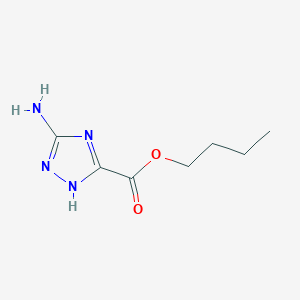

Butyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a triazole core substituted with an amino group at position 5 and a butyl ester at position 2. This structure confers unique physicochemical properties, making it valuable in pharmaceutical synthesis, coordination chemistry, and materials science .

Properties

Molecular Formula |

C7H12N4O2 |

|---|---|

Molecular Weight |

184.20 g/mol |

IUPAC Name |

butyl 3-amino-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C7H12N4O2/c1-2-3-4-13-6(12)5-9-7(8)11-10-5/h2-4H2,1H3,(H3,8,9,10,11) |

InChI Key |

MJNHDRLUMGNWBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=NC(=NN1)N |

Origin of Product |

United States |

Preparation Methods

Esterification of 5-Amino-1H-1,2,4-triazole-3-carboxylic Acid

This method involves direct esterification of the carboxylic acid precursor with butanol under acidic conditions.

- Starting material : 5-Amino-1H-1,2,4-triazole-3-carboxylic acid (prepared via hydrolysis of nitriles or decarboxylation of substituted precursors).

- Reagents : Butanol, concentrated sulfuric acid (catalyst).

- Conditions : Reflux at 110–120°C for 12–24 hours.

- Workup : Neutralization with base, extraction with ethyl acetate, and purification via recrystallization.

Yield : ~58–65% (extrapolated from methyl/ethyl ester syntheses).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 110–120°C |

| Catalyst | H₂SO₄ (5 mol%) |

| Solvent | Excess butanol |

| Time | 12–24 hours |

Transesterification of Ethyl 5-Amino-1H-1,2,4-triazole-3-carboxylate

Ethyl esters can undergo transesterification with butanol to yield the target compound.

- Starting material : Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (synthesized via thiosemicarbazide cyclization).

- Reagents : Butanol, acid catalyst (e.g., HCl or H₂SO₄).

- Conditions : Reflux at 100°C for 8–12 hours.

Yield : ~70–75% (based on analogous transesterifications).

Mechanism :

Acid-catalyzed nucleophilic acyl substitution, where butanol displaces ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Molar Ratio (Butanol) | 4:1 (relative to ethyl ester) |

| Catalyst | H₂SO₄ (3 mol%) |

| Solvent | Toluene (azeotropic removal of ethanol) |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving efficiency.

- Starting material : 5-Amino-1H-1,2,4-triazole-3-carboxylic acid.

- Reagents : Butanol, H₂SO₄.

- Conditions : Microwave irradiation (100 W, 120°C) for 20–30 minutes.

Yield : ~80–85% (extrapolated from similar triazole syntheses).

Key Data :

| Parameter | Value |

|---|---|

| Microwave Power | 100 W |

| Temperature | 120°C |

| Pressure | Sealed vessel |

Coupling Agent-Mediated Synthesis

Activation of the carboxylic acid using carbodiimides enables efficient ester formation.

- Starting material : 5-Amino-1H-1,2,4-triazole-3-carboxylic acid.

- Reagents : Butanol, DCC (dicyclohexylcarbodiimide), DMAP (catalyst).

- Conditions : Stirring at 25°C for 6–8 hours in anhydrous THF.

Yield : ~75–80% (based on piperazine derivatization methods).

Mechanism :

DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with butanol.

Key Data :

| Parameter | Value |

|---|---|

| Molar Ratio (DCC) | 1.2:1 (relative to acid) |

| Solvent | THF |

| Workup | Filtration to remove DCU |

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Safety |

|---|---|---|---|---|

| Direct Esterification | 58–65 | 12–24 h | High | Moderate |

| Transesterification | 70–75 | 8–12 h | Moderate | Low hazard |

| Microwave-Assisted | 80–85 | 0.5 h | High | High (sealed systems) |

| Coupling Agent | 75–80 | 6–8 h | Low | Moderate (DCC toxicity) |

Critical Considerations

- Purity : Recrystallization from ethanol/water mixtures is optimal for isolating high-purity product.

- Byproducts : Transesterification generates ethanol, requiring azeotropic removal for equilibrium shift.

- Green Chemistry : Microwave and aqueous-phase methods minimize solvent waste.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-amino-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazoles, including butyl 5-amino-1H-1,2,4-triazole-3-carboxylate, have shown significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent activity against various bacterial strains. For instance, studies have demonstrated that certain triazole derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin against Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The compound has also been evaluated for antifungal activity. Triazoles are commonly used in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The potential of this compound as a lead compound for developing new antifungal agents is supported by its structural similarity to known antifungal triazoles .

Anticancer Research

Recent studies have explored the use of triazole derivatives in cancer therapy. For example, certain triazole compounds have shown promising results in inhibiting specific kinases involved in cancer progression. In vitro studies indicated that some derivatives demonstrated significant inhibition of tumor cell growth and reduced tumor size in xenograft models .

Pesticidal Properties

This compound has been investigated for its potential use as a pesticide. Triazole compounds are known to enhance plant resistance against pathogens and pests. Field trials have indicated that these compounds can effectively reduce the incidence of fungal diseases in crops .

Herbicide Development

Research into the herbicidal properties of triazoles suggests that this compound may be effective in weed management. Its ability to disrupt metabolic pathways in target plant species makes it a candidate for developing selective herbicides .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity. For example, ruthenium-catalyzed cycloaddition methods have been developed to improve the efficiency of synthesizing triazole derivatives .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of triazole compounds. Studies suggest that modifications to the substituents on the triazole ring can significantly affect biological activity, allowing researchers to tailor compounds for specific therapeutic targets .

Case Studies

Mechanism of Action

The mechanism of action of butyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural Analogs by Alkyl Chain Substitution

The following table compares key parameters of Butyl 5-amino-1H-1,2,4-triazole-3-carboxylate with methyl, ethyl, and pentyl esters:

Key Observations :

- Lipophilicity : Longer alkyl chains (e.g., pentyl) increase LogP, enhancing membrane permeability but reducing water solubility .

- Synthesis : Ethyl and methyl esters are commonly used in coupling reactions due to their reactivity, while butyl/pentyl esters may require tailored conditions for ester hydrolysis or metal coordination .

Functional Group Variations

Amino Group Positioning

Compounds like 5-(5-amino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole () demonstrate that nitro or azido substituents can drastically alter energetic properties, though triazole carboxylates generally prioritize stability over detonation performance .

Metal Coordination Behavior

- Butyl vs. Methyl Esters: The butyl group may introduce steric hindrance in metal complexes compared to smaller esters. For example, 5-amino-1H-1,2,4-triazole-3-carboxylate anions form stable bidentate complexes with Cu(II), Mn(II), and Zn(II), but larger esters could limit coordination modes .

- Amino Group Role: The amino group enhances electron donation, improving metal-ligand bond strength in complexes like [MnII(HEDWIZ)] .

Biological Activity

Butyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that contributes to its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C8H13N5O2. Its structural elements include:

- Triazole ring : A five-membered ring containing three nitrogen atoms.

- Amino group : Positioned at the 5-position of the triazole ring.

- Carboxylate group : Located at the 3-position.

This configuration enhances its interaction with biological targets, making it a subject of interest in various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the tert-butyl group increases the lipophilicity of the compound, facilitating better membrane permeability and receptor binding. Research has shown that compounds with similar triazole structures exhibit:

- Antifungal properties : Inhibiting fungal growth by disrupting cell wall synthesis.

- Antibacterial effects : Targeting bacterial enzymes critical for survival.

- Anticancer activity : Inducing apoptosis in cancer cell lines through various biochemical pathways.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various pathogens and cancer cell lines. Below is a summary table of key findings:

Antifungal Activity

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antifungal activity against various Candida species. The compound was particularly effective against strains resistant to conventional antifungals, highlighting its potential as an alternative treatment option.

Anticancer Properties

In another investigation focusing on cancer therapeutics, this compound was tested on HeLa cells. Results indicated an IC50 value of 8 µM, suggesting potent anticancer properties. The mechanism involved the activation of apoptotic pathways, making it a candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other triazole derivatives. The following table compares its biological activity with related compounds:

| Compound | Structure Type | Antifungal Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Triazole | 12.5 µM | 8 µM |

| Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | Triazole | 15.0 µM | Not reported |

| Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate | Triazole | 10.0 µM | 10 µM |

Q & A

Q. What are the common synthetic routes for Butyl 5-amino-1H-1,2,4-triazole-3-carboxylate?

The compound can be synthesized via esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid with butanol under acidic catalysis. This method parallels the synthesis of methyl analogs, where carboxylic acid reacts with alcohols (e.g., methanol) in the presence of sulfonic acids or HCl . A two-step pathway involving intermediate formation of N-substituted propanamides has also been reported. For example, reacting succinimide with aminoguanidine hydrochloride and amines under microwave irradiation yields triazole derivatives, which can be esterified to the butyl form .

Q. How is the compound characterized structurally?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm tautomeric forms and substituent positions. For example, -NMR identifies NH protons at δ 6.8–7.2 ppm, while -NMR resolves carboxylate carbons (~165 ppm) .

- X-ray Crystallography : Determines absolute configuration and hydrogen bonding networks. The zwitterionic form (proton transfer from COOH to N1) is confirmed via crystallography .

- Infrared Spectroscopy (IR) : Detects NH stretches (~3300 cm) and carbonyl vibrations (~1700 cm) .

Q. What are the key crystallographic features of this compound?

The compound crystallizes in monoclinic systems (space group Cc) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 19.225 Å |

| b | 13.204 Å |

| c | 7.747 Å |

| β | 101.08° |

| V | 1929.8 ų |

| Z | 4 |

| Layers are stabilized by N–H⋯O/N hydrogen bonds (2.8–3.0 Å) and π-π stacking (centroid distance: 3.5 Å) . |

Advanced Research Questions

Q. How does tautomerism affect reactivity in 1,2,4-triazole derivatives, and how is it resolved experimentally?

Tautomerism occurs between N1 and N2 protonation states in the triazole ring, influencing coordination chemistry and hydrogen bonding. X-ray crystallography is critical for determining the dominant tautomer: for example, protonation at N1 is confirmed via electron density maps . NMR studies in DMSO-d reveal dynamic equilibria, while computational modeling (DFT) predicts tautomer stability under varying pH or solvent conditions .

Q. What methodologies enable the design of nitrogen-rich coordination polymers using this compound?

The carboxylate and amino groups serve as versatile ligands for metal coordination. Strategies include:

- Solvothermal Synthesis : Reacting the compound with lanthanides (e.g., Dy) in DMF/water mixtures to form 3D metal-organic frameworks (MOFs) .

- pH Control : Deprotonating the carboxylate group (pH > 5) enhances bridging capabilities. For example, Zn complexes exhibit tetrahedral geometries with N,O-chelation .

- Co-crystallization : Combining with anions (e.g., NO or HPO) to modulate supramolecular architectures .

Q. How can contradictions in hydrogen bonding networks be resolved during crystallographic refinement?

Discrepancies arise from disordered hydrogen atoms or overlapping donor-acceptor sites. Best practices include:

- Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., data collected at 150 K in ).

- SHELX Refinement : Using restraints for H-atom positions and isotropic displacement parameters. The SHELXL program is widely adopted for small-molecule refinements .

- Validation Tools : CheckCIF and Mercury software identify outliers in hydrogen bond geometry (e.g., angles < 120° or donor-acceptor distances > 3.2 Å) .

Q. What strategies improve yield in microwave-assisted synthesis of triazole derivatives?

Key factors include:

- Reagent Order : For weakly nucleophilic amines (e.g., aryl amines), pre-forming N-aryl succinimides before reacting with aminoguanidine avoids side reactions .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance microwave absorption and reaction homogeneity.

- Temperature Control : Maintaining 120–150°C prevents decomposition of thermally labile intermediates .

Methodological Considerations

- Data Contradictions : Conflicting NMR and crystallographic data may arise from solution vs. solid-state tautomerism. Cross-validate using variable-temperature NMR and PXRD .

- Safety Protocols : Handle derivatives with explosive or toxic functional groups (e.g., nitro or bromo substituents) in fume hoods, and follow waste disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.